N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds, such as dibenzo[b,h][1,6]naphthyridines, has been achieved through a one-pot reaction involving 2-acetylaminobenzaldehyde and methyl ketones under basic conditions. This process involves four sequential condensation reactions . Although the exact synthesis of N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is not described, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the first paper, involves hydrogen bonding that generates a chain motif, which is further linked into a layer motif via additional N—H⋯O interactions . This suggests that the compound of interest may also exhibit complex hydrogen bonding patterns, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The compound of interest is likely to participate in chemical reactions typical of acetamides and naphthyridines. For instance, the presence of acetamide groups can lead to hydrogen bond formation, as seen in the co-crystallization of an acetamide with naphthalene-2,3-diol . The naphthyridine moiety, as part of the compound's structure, may also engage in interactions with other molecules, such as intercalation into double-stranded DNA, which was observed for 6-methyl-1,6-dibenzonaphthyridinium triflates .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide are not directly reported in the provided papers, we can infer that the compound may exhibit fluorescence based on the behavior of structurally related dibenzo[b,h][1,6]naphthyridines . Additionally, the presence of dimethoxyphenyl and acetamide groups could influence the compound's solubility, melting point, and potential for forming crystals with specific stoichiometries .
Scientific Research Applications
Antineoplastic Agent Development
Research by Chang et al. (1999) delved into the synthesis of compounds including derivatives similar to N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. These compounds exhibited notable inhibitory activities in cytotoxic test systems, suggesting potential as antineoplastic agents (Chang et al., 1999).
Synthesis and Biological Activity
Nandini et al. (2014) explored the synthesis of naphthyridine derivatives, which could include compounds like N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. They noted the potential for room temperature synthesis under aerobic conditions, hinting at the chemical's practical applications in pharmaceutical contexts (Nandini et al., 2014).
Topoisomerase-I Targeting and Cytotoxicity
Singh et al. (2003) examined compounds related to N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide for their topoisomerase-I targeting activity and cytotoxicity. They found that certain analogues exhibited greater activity than camptothecin, a known anticancer drug, suggesting significant therapeutic potential (Singh et al., 2003).
Dual Inhibition of Tyrosine Kinases
Thompson et al. (2005) studied similar compounds for their inhibitory effects on fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. This research indicates the compound's potential in cancer treatment, particularly in targeting specific growth factors (Thompson et al., 2005).
Fluorescence Properties and DNA Detection
Okuma et al. (2017) synthesized 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines, related to the compound , demonstrating enhanced fluorescence in the presence of double-stranded DNA. This property could be useful in biochemical assays and molecular biology research (Okuma et al., 2017).
Coordination Chemistry and Catalysis
Sinha et al. (2009) focused on the coordination of naphthyridine-functionalized N-heterocyclic carbene to various metals, including palladium and ruthenium. This research highlights the potential application of similar compounds in catalysis and material science (Sinha et al., 2009).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-14-7-8-20(29-2)19(11-14)24-21(26)13-25-10-9-18-16(12-25)22(27)15-5-3-4-6-17(15)23-18/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFCXGLYJGGKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide |
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